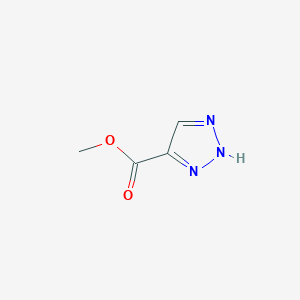![molecular formula C6H6N4O B3022560 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 35523-67-2](/img/structure/B3022560.png)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and Methyl hydroxytriazaindolizine .
Synthesis Analysis
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves various conditions such as reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives . There are also one-step procedures for the regioselective synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The compound shows different and unusual coordination modes in its complexes .Chemical Reactions Analysis
The compound shows different and unusual coordination modes in its complexes, giving rise to structures with diverse topologies and dimensionality . It also reacts with metallic (II) salts to form novel multidimensional complexes .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (also known as 7-Hydroxy-5-methyl-1,3,4-triazaindolizine), focusing on six unique applications:
Antimalarial Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been investigated for its potential as an antimalarial agent. It acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite, Plasmodium falciparum . This inhibition disrupts the pyrimidine biosynthesis pathway, essential for the parasite’s DNA replication and cell division.
Antiviral Research
This compound has shown promise in antiviral research, particularly in its ability to bind to HIV TAR RNA . By binding to this RNA, it can potentially interfere with the replication process of the HIV virus, offering a pathway for developing new antiviral therapies.
Pharmacological Activity in Cardiovascular Research
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been studied for its pharmacological effects on the cardiovascular system. It has been found to exhibit vasodilatory properties, which can help in the treatment of conditions such as hypertension and other cardiovascular diseases .
Anticancer Properties
Research has indicated that this compound may have anticancer properties. It has been explored for its ability to inhibit the growth of cancer cells by interfering with various cellular pathways . Its potential to act as a chemotherapeutic agent is of significant interest in oncology.
Agricultural Applications
In agriculture, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been utilized as a herbicidal agent . Its ability to inhibit specific enzymes in plants makes it effective in controlling weed growth, thereby enhancing crop yields and reducing the need for more harmful chemical herbicides.
Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry. It can form complexes with various metals, which are then studied for their biological activities . These metal complexes have potential applications in medicinal chemistry, including as antimicrobial and anticancer agents.
properties
IUPAC Name |
5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVMIXYILXINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051918, DTXSID2074035 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
CAS RN |
2503-56-2, 35523-67-2 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13JT2L1BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A1: 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, also referred to as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is an organic compound with the molecular formula C6H6N4O. Its molecular weight is 150.14 g/mol. While specific spectroscopic data is not detailed in the provided research, the compound's structure features both nitrogen-containing heterocycles and a hydroxyl group, offering diverse coordination sites for metal ions.
Q2: How does 7-Hydroxy-5-methyl-1,3,4-triazaindolizine behave as a ligand in coordination compounds?
A: Research indicates that 7-Hydroxy-5-methyl-1,3,4-triazaindolizine can act as a multidentate ligand, coordinating with metal ions through its nitrogen atoms and the hydroxyl group. For example, in the presence of cobalt(II) ions, it forms a pentanuclear cluster where the ligand bridges multiple metal centers. [] This coordination ability can lead to the formation of diverse frameworks with intriguing structural properties and potential applications in areas like catalysis.
Q3: What are the reported catalytic properties of compounds containing 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A: A cobalt(II) compound incorporating 7-Hydroxy-5-methyl-1,3,4-triazaindolizine as a ligand has been shown to act as a visible-light-driven photocatalyst for the degradation of methylene blue. [] While the exact mechanism is still under investigation, this finding suggests potential applications of these coordination compounds in environmental remediation, particularly in the degradation of organic pollutants.
Q4: What computational chemistry studies have been conducted on 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its derivatives?
A: Density Functional Theory (DFT) calculations have been employed to investigate the corrosion inhibition properties of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on carbon steel in acidic environments. [] This study provides insights into the molecule's electronic structure and its interaction with metal surfaces, aiding in understanding its potential as a corrosion inhibitor.
Q5: Are there any studies investigating the biological activity of complexes containing 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A: Yes, a supramolecular zinc(II) complex incorporating 7-Hydroxy-5-methyl-1,3,4-triazaindolizine as a ligand has been investigated for its therapeutic potential in treating diabetic ocular complications. [] While the specific mechanism of action is still under investigation, preliminary findings suggest potential benefits, highlighting the need for further research in this area.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)








![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
![7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022495.png)
![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)

